3-(1-methylpiperidin-2-yl)-1H-indole
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Overview
Description
3-(1-Methylpiperidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a 1-methylpiperidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpiperidin-2-yl)-1H-indole typically involves the reaction of indole with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of 1-methylpiperidine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the piperidine nitrogen using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: N-alkylated or N-acylated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-methylpiperidin-2-yl)-1H-indole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities .
Biology
In biological research, this compound is studied for its interactions with various biological targets. It has shown potential as a ligand for certain receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(1-methylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpiperidin-2-yl)phenyl N,N-diethylcarbamate
- 4-Amino-2-styrylquinoline
- Bisdemethoxycurcumin
Uniqueness
3-(1-Methylpiperidin-2-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-16-9-5-4-8-14(16)12-10-15-13-7-3-2-6-11(12)13/h2-3,6-7,10,14-15H,4-5,8-9H2,1H3 |
InChI Key |
PMHSDJMJLWDONS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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